molecular formula C33H34N4O6 B1666253 Azelnidipin CAS No. 123524-52-7

Azelnidipin

Katalognummer: B1666253
CAS-Nummer: 123524-52-7
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: ZKFQEACEUNWPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azelnidipin ist ein Dihydropyridin-Calciumkanalblocker, der in erster Linie zur Behandlung von Bluthochdruck eingesetzt wird. Es wird von Daiichi-Sankyo Pharmaceuticals, Inc. in Japan vermarktet. This compound ist bekannt für seinen allmählichen Wirkungseintritt und die lang anhaltende Senkung des Blutdrucks mit minimaler Erhöhung der Herzfrequenz im Vergleich zu anderen Calciumkanalblockern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Herstellung von this compound-Tabletten durch gleichmäßiges Mischen einer festen Dispersion aus this compound, Acrylharz E und Tromethamin unter Verwendung eines Lösungsmittelverdampfungsverfahrens . Eine andere Methode beinhaltet die Herstellung der this compound-Alpha-Kristallform durch Lösen von Nicht-Alpha-Kristallformen in einem zweiphasigen organischen Lösungsmittel, gefolgt von Erhitzen und Abkühlen, um die Alpha-Kristallform zu trennen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Verwendung von Festdispersionstechniken und Lösungsmittelverdampfungsverfahren, um eine hohe Stabilität und verbesserte Auflösungsraten zu gewährleisten. Der Prozess ist so konzipiert, dass er einfach, skalierbar und für die Massenproduktion geeignet ist .

Wissenschaftliche Forschungsanwendungen

Azelnidipin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound hemmt den transmembranen Kalziumeinstrom durch spannungsabhängige Kanäle der glatten Muskulatur in den Gefäßwänden. Calciumkanäle werden in verschiedene Kategorien eingeteilt, darunter L-Typ-, T-Typ-, N-Typ-, P/Q-Typ- und R-Typ-Calciumkanäle. Durch die Blockierung dieser Kanäle verhindert this compound die Kontraktion der glatten Muskulatur, was zur Entspannung der glatten Gefäßmuskelwände und zu einem niedrigeren Blutdruck führt .

Wirkmechanismus

Target of Action

Azelnidipine, a dihydropyridine calcium channel blocker , primarily targets the L-type calcium channels located in the smooth muscles of vascular walls . These channels play a crucial role in regulating the contraction of vascular smooth muscle, which in turn influences blood pressure .

Mode of Action

Azelnidipine exerts its therapeutic effect by inhibiting the trans-membrane influx of calcium ions through these voltage-dependent L-type calcium channels . Normally, the influx of calcium ions induces smooth muscle contraction, contributing to hypertension.

Biochemical Pathways

The primary biochemical pathway affected by Azelnidipine is the calcium signaling pathway. By blocking the L-type calcium channels, Azelnidipine disrupts the normal calcium ion flux across the cell membrane. This disruption leads to a decrease in intracellular calcium levels, which in turn results in the relaxation of vascular smooth muscle and a decrease in peripheral resistance .

Pharmacokinetics

Like most members of its class, Azelnidipine primarily undergoes first-pass hepatic metabolism. It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . This metabolic process can interact with other drugs or compounds that are substrates for this enzyme, potentially affecting the bioavailability of Azelnidipine .

Result of Action

The primary molecular effect of Azelnidipine is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to muscle relaxation and a decrease in blood pressure . On a cellular level, Azelnidipine has been shown to reduce heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . It also has cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has been found to prevent insulin resistance .

Action Environment

For instance, substances that induce or inhibit CYP3A4 could affect the metabolism and consequently the effectiveness of Azelnidipine .

Biochemische Analyse

Biochemical Properties

Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . It interacts with various types of Ca2+ channels, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by Azelnidipine, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .

Cellular Effects

Azelnidipine is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity . Clinical studies have demonstrated that Azelnidipine markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . Azelnidipine has also been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .

Molecular Mechanism

Azelnidipine’s mechanism of action involves the inhibition of trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . This results in the relaxation of vascular smooth muscle walls and decreased blood pressure .

Temporal Effects in Laboratory Settings

Azelnidipine has been shown to maintain peritubular capillary blood flow and improve renal hypoxia and tubulointerstitial injury induced by angiotensin II infusion in rats . This suggests that Azelnidipine may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, Azelnidipine has been shown to improve renal microcirculation in angiotensin II infusion rats . These tubulointerstitial injuries in angiotensin II-infused rats were more effectively reduced by Azelnidipine than by nifedipine .

Metabolic Pathways

Azelnidipine primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . It may interact with other drugs or compounds that are substrates for this enzyme .

Transport and Distribution

Azelnidipine is lipophilic and has a potent affinity for membranes of vascular smooth muscle cells . This property likely influences its transport and distribution within cells and tissues.

Subcellular Localization

The subcellular localization of Azelnidipine is likely associated with its lipophilic nature and its affinity for membranes of vascular smooth muscle cells

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Azelnidipin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern und möglicherweise seine pharmakologischen Eigenschaften verändern.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Azelnidipin wird oft mit anderen Calciumkanalblockern wie Amlodipin verglichen. Während beide Verbindungen die Senkung des Blutdrucks bewirken, hat this compound einen allmählicheren Wirkungseintritt und eine länger anhaltende Wirkung. Darüber hinaus induziert this compound keine Reflextachykardie, die eine häufige Nebenwirkung anderer Calciumkanalblocker ist . Zu anderen ähnlichen Verbindungen gehören Nifedipin, Felodipin und Lercanidipin, die jeweils einzigartige pharmakokinetische und pharmakodynamische Profile aufweisen.

Eigenschaften

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQEACEUNWPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020120
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

123524-52-7
Record name Azelnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123524-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

193-195
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

According to Japanese Examined Patent Publication (Kokoku) No. Hei 3-31715, sodium methoxide (0.27 g) was added to a solution of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester (1.39 g) and amidinoacetic acid (1-benzhydryl-3-azetidinyl) ester acetate (1.62 g) in isopropyl alcohol (80 ml) and the mixture was heated under reflux for 4 hours. After the reaction mixture was cooled, insoluble material was removed and the solvent was evaporated under reduced pressure. The thus obtained residue was dissolved in ethyl acetate and the mixture was washed with water, followed by drying over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was subjected to silica gel column chromatography (toluene:ethyl acetate=3:1) to obtain pale yellow (±)-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(1-diphenylmethylazetidin-3-yl) ester 5-isopropyl ester (2.17 g, 74%).
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azelnidipine
Reactant of Route 2
Reactant of Route 2
Azelnidipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.